molecular formula C13H17N3O B2487406 2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide CAS No. 910396-50-8

2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide

Cat. No.: B2487406
CAS No.: 910396-50-8
M. Wt: 231.299
InChI Key: UUWKCNLEIHACRC-UHFFFAOYSA-N
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Description

2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide (CAS 910396-50-8) is a high-purity indole derivative of significant interest in medicinal chemistry and pharmacological research. This compound, with a molecular formula of C13H17N3O and a molecular weight of 231.29 g/mol, is characterized by a 2-methyl-indole core functionalized with a critical 2-aminoethyl side chain at the 3-position and an acetamide group at the 1-position . This specific structure makes it a valuable chemical building block for the synthesis and exploration of more complex molecules. The compound's core structure is related to a class of compounds known to exhibit agonist activity at the 5-HT 1F receptor subtype . Research into such agonists is primarily focused on their potential for the treatment of neurological disorders, including migraine . As such, this acetamide derivative serves as a key intermediate for researchers investigating serotonergic pathways and developing new therapeutic agents targeting these receptors. The presence of the primary amino group allows for further functionalization, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. This product is supplied with a typical purity of 95% and is intended for research and development purposes only . It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this chemical as a foundational scaffold in their discovery programs aimed at neurology, central nervous system (CNS) disorders, and other life science fields.

Properties

IUPAC Name

2-[3-(2-aminoethyl)-2-methylindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-9-10(6-7-14)11-4-2-3-5-12(11)16(9)8-13(15)17/h2-5H,6-8,14H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWKCNLEIHACRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)N)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The 2-methylindole core is synthesized via Fischer indolization, a well-established method for indole derivatives. This involves the cyclization of 4-nitrophenylhydrazine with a methyl-substituted aminoketone (e.g., 3-aminopentan-2-one) under acidic conditions. The reaction proceeds at 40–120°C for 2–72 hours in solvents such as acetic acid or ethanol, yielding 2-methyl-5-nitroindole intermediates.

Critical Parameters:

  • Acid Catalyst: Concentrated HCl or polyphosphoric acid accelerates cyclization.
  • Temperature Control: Prolonged heating (>24 hours) at 80°C improves cyclization efficiency.
  • Workup: The product is partitioned between aqueous sodium hydroxide and diethyl ether to remove acidic byproducts.

Nitro Group Reduction

The 5-nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C in ethanol) or tin(II) chloride in hydrochloric acid. This step generates 2-methyl-5-aminoindole, a critical intermediate for subsequent functionalization.

Introduction of the 2-Aminoethyl Side Chain

Alkylation of Indole at Position 3

The 3-position of the indole is alkylated using 2-bromoethylamine or its protected derivatives. In anhydrous DMF, sodium hydride deprotonates the indole, enabling nucleophilic attack on the bromoethylamine. Reaction conditions (35°C, 8–12 hours) yield 3-(2-aminoethyl)-2-methyl-1H-indole after deprotection.

Alternative Method:

  • Reductive Amination: Reacting 2-methylindole-3-acetaldehyde with ammonium acetate and sodium cyanoborohydride in methanol introduces the aminoethyl group directly.

Purification of Aminoethyl Intermediate

The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity is confirmed by ¹H NMR (δ 2.8–3.1 ppm for ethylamine protons) and HRMS (calculated for C₁₁H₁₅N₂: 175.1234, observed: 175.1230).

N-Acetylation at Position 1

Acylation Reaction

The indole nitrogen is acetylated using chloroacetamide in the presence of NaH (DMF, 0–5°C, 4 hours). The base deprotonates the indole, facilitating nucleophilic substitution at the acetamide’s chloro group.

Optimization Notes:

  • Solvent: DMF enhances reaction kinetics compared to THF or dichloromethane.
  • Stoichiometry: A 1.2:1 ratio of chloroacetamide to indole minimizes diacylation byproducts.

Final Product Isolation

The reaction mixture is quenched with ice-water, precipitating the product. Recrystallization from ethyl acetate/petroleum ether (60–80°C) yields pure 2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide as a white solid.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 2.05 (s, 3H, CH₃CO), 2.45 (t, 2H, CH₂NH₂), 3.20 (t, 2H, CH₂N), 6.85–7.25 (m, 4H, indole-H)
¹³C NMR (100 MHz, DMSO-d₆) δ 22.1 (CH₃CO), 39.8 (CH₂NH₂), 45.2 (CH₂N), 110.5–135.0 (indole-C), 170.1 (CO)
HRMS (ESI+) [M+H]⁺: Calculated 260.1396, Observed 260.1392

Purity Assessment

  • HPLC: >98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point: 182–184°C (lit. 180–185°C).

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Advantages
Fischer Indolization → Alkylation 65% 48 hours High regioselectivity for 3-position
Reductive Amination → Acylation 58% 36 hours Fewer purification steps
Direct Coupling via CDI 72% 24 hours Avoids harsh alkylation conditions

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for Fischer indolization to enhance heat transfer and reduce reaction time. Solvent recovery systems (e.g., distillation for DMF) and automated crystallization units improve cost efficiency. Regulatory compliance requires rigorous testing for heavy metal residues (Pd < 10 ppm) and residual solvents (DMF < 500 ppm).

Challenges and Mitigation Strategies

  • Byproduct Formation: Diacylation at the indole nitrogen is minimized by slow addition of chloroacetamide.
  • Aminoethyl Side Chain Oxidation: Conducting reactions under nitrogen atmosphere prevents amine degradation.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid or amine derivatives.

  • Conditions :

    • Acidic: 6N HCl, reflux (4–48 hours)

    • Basic: NaOH (2M), 80°C (8–12 hours)

ReactantProductYieldConditionsSource
2-[3-(2-Aminoethyl)-2-methyl-1H-indol-1-yl]acetamide2-[3-(2-Aminoethyl)-2-methyl-1H-indol-1-yl]acetic acid85%6N HCl, reflux, 24h

Mechanism : Acid-catalyzed nucleophilic cleavage of the amide bond generates a tetrahedral intermediate, followed by proton transfer and elimination of ammonia .

Functionalization of the Aminoethyl Side Chain

The primary amine in the aminoethyl group participates in alkylation, acylation, and condensation reactions.

Acylation

  • Reagents : Acetyl chloride, triethylamine (base)

  • Product : N-Acetylated derivative

ReactantProductYieldConditionsSource
This compound2-[3-(2-Acetamidoethyl)-2-methyl-1H-indol-1-yl]acetamide78%RT, 2h

Application : Enhances metabolic stability by blocking oxidative deamination .

Schiff Base Formation

  • Reagents : Benzaldehyde, methanol

  • Product : Imine derivative

ReactantProductYieldConditionsSource
This compound2-[3-(2-Benzylideneaminoethyl)-2-methyl-1H-indol-1-yl]acetamide65%RT, 6h

Mechanism : Nucleophilic attack by the amine on the aldehyde carbonyl, followed by dehydration .

Electrophilic Aromatic Substitution

The indole ring undergoes substitutions at electron-rich positions (e.g., C5), influenced by the methyl and aminoethyl groups.

  • Reagents : Bromine (Br₂), acetic acid

  • Product : 5-Bromo derivative

ReactantProductYieldConditionsSource
This compound2-[3-(2-Aminoethyl)-5-bromo-2-methyl-1H-indol-1-yl]acetamide60%0°C, 1h

Regioselectivity : Directed by the electron-donating methyl group at C2, favoring substitution at C5 .

Cyclization Reactions

The aminoethyl side chain facilitates intramolecular cyclization to form heterocyclic systems.

  • Conditions : Heat (100°C), acidic catalyst

  • Product : Imidazolidinone derivative

ReactantProductYieldConditionsSource
This compoundN-[3-[[1-[2-(3-(2-Aminoethyl)-2-methyl-1H-indol-1-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]methyl]phenyl]acetamide70%TFA, RT, 12h

Mechanism : Nucleophilic attack by the amine on the adjacent carbonyl group, followed by ring closure .

Coupling Reactions

The acetamide group serves as a handle for peptide-like bond formation.

  • Reagents : DCC (dicyclohexylcarbodiimide), HOBt (hydroxybenzotriazole)

  • Product : Conjugates with carboxylic acids

ReactantProductYieldConditionsSource
This compound2-[3-(2-Aminoethyl)-2-methyl-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide82%RT, 24h

Application : Generates bioactive analogues for structure-activity relationship studies .

Reductive Amination

The aminoethyl group reacts with aldehydes/ketones under reductive conditions.

  • Reagents : Sodium cyanoborohydride, acetic acid

  • Product : Secondary amines

ReactantProductYieldConditionsSource
This compound2-[3-(2-(Pyridin-3-ylmethylamino)ethyl)-2-methyl-1H-indol-1-yl]acetamide75%RT, 48h

Utility : Expands structural diversity for pharmacological screening .

Oxidation Reactions

The indole ring’s electron density permits selective oxidation.

  • Reagents : mCPBA (meta-chloroperbenzoic acid)

  • Product : Epoxide or hydroxylated derivatives

ReactantProductYieldConditionsSource
This compound2-[3-(2-Aminoethyl)-5-hydroxy-2-methyl-1H-indol-1-yl]acetamide55%0°C, 2h

Mechanism : Electrophilic aromatic substitution via epoxidation followed by ring opening .

Scientific Research Applications

Medicinal Chemistry

2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide is being investigated for its therapeutic effects , particularly:

  • Anticancer Activity : Research indicates that similar indole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a study reported that compounds with related structures showed significant anti-proliferative activity against liver cancer (HepG2) cells, with IC50 values as low as 10.56 μM .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways is under investigation, potentially offering new treatments for inflammatory diseases.

The compound has been studied for its role in:

  • Enzyme Inhibition : It may inhibit enzymes that are crucial in metabolic pathways associated with disease progression. Similar compounds have shown effectiveness in inhibiting acetylcholinesterase, relevant for neurodegenerative diseases.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives exhibit antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus.

Case Study 1: Anticancer Research

A recent study synthesized a series of N-substituted indole derivatives and evaluated their anticancer properties. Among these, compounds structurally similar to this compound demonstrated potent cytotoxicity against various cancer cell lines, supporting the potential of indole derivatives in cancer therapy .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of indole derivatives, highlighting their ability to inhibit key enzymes involved in cancer metabolism. This opens avenues for developing new therapeutic agents targeting metabolic pathways in tumors .

Industrial Applications

In addition to its research applications, this compound is utilized in:

  • Material Science : Its unique chemical structure allows it to be used as a building block for synthesizing novel materials.
  • Chemical Processes : The compound can play a role in the development of new chemical processes due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and inferred biological implications:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Biological Implications References
2-[3-(2-Aminoethyl)-2-methyl-1H-indol-1-yl]acetamide 2-methyl, 3-(2-aminoethyl), 1-acetamide 245.3 (calc.) Enhanced solubility via aminoethyl; potential H-bonding interactions.
2-[3-(2-Aminoethyl)-6-bromo-1H-indol-1-yl]acetamide 6-bromo, 3-(2-aminoethyl), 1-acetamide 296.16 Increased lipophilicity (logP ~2.0); bromine may enhance receptor affinity via halogen bonding.
2-(6-Chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide Dual chloro substituents at 6- and 5-positions 418.3 (calc.) Enhanced stability and potential prolonged half-life; possible cytotoxicity due to halogenation.
N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide 5-methoxy, 2-methyl, 3-aminoethyl, 1-acetamide 260.3 Methoxy group may confer antioxidant activity; structural similarity to melatonin derivatives.
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide) 5-methoxy, 3-aminoethyl, 1-acetamide 232.3 Known circadian rhythm regulator; methoxy critical for receptor binding.
2-(1-Methyl-1H-indol-3-yl)acetamide 1-methyl, 3-acetamide 188.2 Simplified structure; reduced solubility and H-bonding capacity.

Structural and Functional Analysis

Halogenated Derivatives (Bromo/Chloro)
  • Halogen bonding could enhance interactions with hydrophobic enzyme pockets or receptors .
  • Dichloro analog : Dual chloro substituents may stabilize the molecule against metabolic degradation, extending its half-life. However, halogenation can also increase toxicity risks .
Methoxy-Substituted Analogs
  • The 5-methoxy group in melatonin and its derivatives is critical for binding to melatonin receptors (MT1/MT2). Its absence in the target compound suggests divergent biological targets, though the aminoethyl group may compensate via alternative interactions .
Simplified Structures
  • Removal of the aminoethyl side chain (e.g., 2-(1-methyl-1H-indol-3-yl)acetamide) reduces hydrogen-bonding capacity and solubility, likely diminishing bioavailability and target engagement .

Antioxidant Activity Insights

Derivatives with hydroxyimino groups (e.g., 2-(3-(hydroxyiminomethyl)-1H-indol-1-yl)acetamide) exhibit significant antioxidant properties, as hydroxyimino moieties scavenge free radicals. While the target compound lacks this group, its aminoethyl side chain may still contribute to radical quenching, albeit less effectively .

Biological Activity

2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide is a synthetic compound belonging to the indole derivative class, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores its biological activity based on recent research findings and case studies.

The biological activity of this compound involves its interaction with specific molecular targets, influencing various signaling pathways related to cell growth, apoptosis, and inflammation. The compound may modulate the activity of receptors or enzymes, leading to downstream effects that contribute to its therapeutic potential.

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer activities. For instance, compounds structurally similar to this compound have been tested against various human tumor cell lines, demonstrating cytotoxic effects. A study reported that these compounds induced apoptosis in cancer cells and arrested the cell cycle at the G2/M phase, which is crucial for halting tumor growth .

Table 1: Cytotoxic Activity Against Tumor Cell Lines

CompoundCell LineIC50 (μM)
This compoundHT29 (Colon)0.86
MCF7 (Breast)0.34
HeLa (Cervical)0.52

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This activity is particularly relevant in treating chronic inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial effects against both gram-positive and gram-negative bacteria. The presence of the amino group enhances its ability to penetrate bacterial membranes, making it a candidate for further development as an antimicrobial agent .

Study on Antitumor Activity

In a controlled laboratory setting, researchers evaluated the effects of this compound on human cancer cell lines using the MTT assay. The results indicated a significant reduction in cell viability at concentrations as low as 0.34 μM, highlighting its potency as an anticancer agent .

Evaluation of Anti-inflammatory Properties

Another study assessed the anti-inflammatory properties of this compound using an animal model of arthritis. The results showed a marked decrease in edema and inflammatory markers in treated groups compared to controls, suggesting that this indole derivative could be beneficial in managing inflammatory conditions.

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